4-Chloro-3-fluoro-L-phenylalanine
Description
Significance of Halogenated Amino Acids in Biochemical Investigations
The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the side chains of amino acids is a potent strategy for modulating the physicochemical and structural properties of polypeptides. nih.govnih.gov This modification, known as halogenation, allows for the rational design of molecules with tailored biological activities. nih.govnih.gov Halogenation can influence a protein's hydrophobicity, electronic character, and conformational stability, thereby affecting its folding, interactions with other molecules, and resistance to proteolytic degradation. nih.govresearchgate.netbeilstein-journals.org
The impact of halogenation is multifaceted. For instance, the high electronegativity of fluorine can alter the local electronic environment within a protein, while its small size often allows it to replace hydrogen with minimal steric disruption. beilstein-journals.orgnih.gov This can lead to changes in the acidity or basicity of nearby functional groups and can influence non-covalent interactions that are critical for protein structure and function. beilstein-journals.org Furthermore, the incorporation of fluorinated amino acids provides a sensitive probe for ¹⁹F-NMR spectroscopy, a powerful technique for studying protein structure, dynamics, and ligand binding. beilstein-journals.orgnih.gov Halogenated amino acids have also been instrumental in studying the formation of amyloid fibrils, which are associated with various neurodegenerative diseases, by helping to elucidate the role of aromatic interactions in the aggregation process. nih.gov
Overview of Non-Canonical Amino Acid Integration into Research Paradigms
The twenty canonical amino acids that form the basis of protein synthesis in most organisms represent only a fraction of the chemical diversity available. The integration of non-canonical amino acids (ncAAs), also referred to as unnatural amino acids, into proteins has become a cornerstone of modern chemical biology. acs.orgnih.gov This is achieved through techniques that co-opt the cell's own protein synthesis machinery. nih.gov
A primary method for site-specific incorporation of ncAAs is nonsense suppression , where a stop codon (typically the amber codon, UAG) is repurposed to encode the desired non-canonical amino acid. genscript.com This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, meaning the synthetase specifically charges its partner tRNA with the ncAA, and this pair does not cross-react with the endogenous synthetases and tRNAs of the host organism. acs.org Another approach involves the use of quadruplet codons, which can expand the genetic code to include up to 256 new codons, offering greater flexibility for incorporating multiple different ncAAs into a single protein. oup.com These powerful techniques of "non-canonical amino acid mutagenesis" have enabled the creation of proteins with novel functions, enhanced stability, and the inclusion of biophysical probes for detailed mechanistic studies. nih.gov
Historical Context of Fluorinated and Chlorinated Phenylalanine Derivatives in Experimental Systems
The use of halogenated phenylalanine derivatives as tools in experimental biology has a rich history. Fluorinated amino acids were synthesized decades ago and quickly recognized for their potential physiological activity. walshmedicalmedia.com Their incorporation into proteins became a valuable method for probing structure and function. nih.gov For example, fluorinated phenylalanines have been used to modify the stability and substrate selectivity of enzymes and have been crucial in the development of therapeutic proteins and peptide-based vaccines due to their ability to increase catabolic stability. beilstein-journals.orgnih.gov Furthermore, the development of ¹⁸F-labeled phenylalanine analogs has made them important tracers for positron emission tomography (PET) imaging, allowing for the visualization of metabolic processes and tumor ecosystems. nih.gov
The history of chlorinated phenylalanine derivatives is highlighted by the experimental use of para-chlorophenylalanine (pCPA), also known as fenclonine. Since the 1960s, pCPA has been utilized as a research tool to study the effects of serotonin (B10506) depletion. caymanchem.comwikipedia.org It acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. caymanchem.comwikipedia.orgsigmaaldrich.com This has allowed researchers to investigate the role of serotonin in a wide range of physiological and behavioral processes. While its side effects have limited its therapeutic use, its contribution to our understanding of the serotonergic system is significant. wikipedia.org
Compound Data
The following tables provide a summary of the chemical properties for 4-Chloro-3-fluoro-L-phenylalanine and related compounds.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid | sigmaaldrich.com |
| Molecular Formula | C₉H₉ClFNO₂ | sigmaaldrich.com |
| Molecular Weight | 217.63 g/mol | sigmaaldrich.com |
| CAS Number | 783241-21-4 | sigmaaldrich.com |
| InChI Key | ANSQVYFGAKUAFD-QMMMGPOBSA-N | sigmaaldrich.com |
Table 2: Chemical Properties of Related Phenylalanine Analogs
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | InChI Key |
| 4-Chloro-L-phenylalanine | (2S)-2-amino-3-(4-chlorophenyl)propanoic acid | C₉H₁₀ClNO₂ | 199.63 | 14173-39-8 | NIGWMJHCCYYCSF-QMMMGPOBSA-N |
| 4-Fluoro-L-phenylalanine | (2S)-2-amino-3-(4-fluorophenyl)propanoic acid | C₉H₁₀FNO₂ | 183.18 | 1132-68-9 | XWHHYOYVRVGJJY-QMMMGPOBSA-N |
Data sourced from references sigmaaldrich.comsigmaaldrich.comnih.govcaymanchem.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARTVDUTCAAMSC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269791-95-8 | |
| Record name | (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Chloro 3 Fluoro L Phenylalanine and Its Derivatives
Stereoselective Synthesis of Enantiopure 4-Chloro-3-fluoro-L-phenylalanine
Achieving high enantiomeric purity is paramount for the biological application of this compound, as protein synthesis and molecular recognition are highly stereospecific processes. The primary strategies to obtain the pure L-enantiomer are asymmetric catalysis and the resolution of racemic mixtures.
Asymmetric catalysis offers an elegant and efficient route to enantiopure amino acids by directly generating the desired stereoisomer. One powerful method is the phase-transfer catalyzed (PTC) asymmetric α-alkylation of a glycine (B1666218) Schiff base. In this approach, a glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated to form a nucleophilic enolate. A chiral phase-transfer catalyst, typically a Cinchona alkaloid derivative like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, then complexes with the enolate and shuttles it into an organic phase to react with an electrophile. nih.gov For the synthesis of this compound, the key electrophile is 4-chloro-3-fluorobenzyl bromide. The chiral environment created by the catalyst directs the alkylation to occur preferentially on one face of the enolate, leading to the S-configuration, which corresponds to the L-amino acid after hydrolysis of the imine and ester groups. nih.gov
Another prominent strategy is enzymatic synthesis. Transaminases, for example, can catalyze the asymmetric conversion of an α-keto acid precursor to the corresponding L-amino acid with high stereoselectivity. nih.govnih.gov The synthesis would involve preparing 4-chloro-3-fluoro-phenylpyruvic acid, which is then subjected to a transamination reaction using an appropriate enzyme and an amino donor like L-alanine. nih.gov The enzyme's active site ensures the addition of the amino group in the correct orientation to produce this compound with excellent enantiomeric excess (e.e. >99%). nih.govnih.gov
When a racemic mixture of 4-chloro-3-fluoro-phenylalanine is synthesized, chiral resolution techniques are employed to separate the L- and D-enantiomers.
Enzymatic resolution is a highly effective method that leverages the stereospecificity of enzymes. nih.gov A common approach involves the N-acetylation of the racemic amino acid, followed by treatment with an enzyme like Acylase I. acs.org This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid untouched. The resulting free L-amino acid and the acetylated D-enantiomer have different physical and chemical properties, allowing for their separation. This method is widely used for its high selectivity and mild reaction conditions. nih.govacs.org
Diastereomeric salt formation is a classical resolution technique. The racemic amino acid is treated with a chiral resolving agent, such as an optically pure acid or base (e.g., tartaric acid or a chiral amine), to form a pair of diastereomeric salts. google.com These diastereomers possess different solubilities, enabling their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the resolving agent is removed to yield the desired enantiomerically pure amino acid.
| Method | Principle | Advantages | Common Reagents/Enzymes |
| Asymmetric PTC Alkylation | A chiral catalyst directs the stereoselective alkylation of a glycine derivative. | High yield and enantioselectivity; predictable stereochemistry. | Cinchona alkaloid-derived catalysts, glycine Schiff base, 4-chloro-3-fluorobenzyl bromide. nih.gov |
| Enzymatic Transamination | An enzyme catalyzes the stereospecific conversion of an α-keto acid to an L-amino acid. | Very high enantiomeric excess (>99%); green chemistry approach. | Transaminases (e.g., TyrB, Aro8), 4-chloro-3-fluoro-phenylpyruvic acid, L-alanine. nih.gov |
| Enzymatic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture, allowing for separation. | High selectivity; mild conditions; applicable to many unnatural amino acids. nih.gov | Acylase I, Lipases. acs.org |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different physical properties, enabling separation by crystallization. | Well-established classical method. | Chiral acids (e.g., tartaric acid), chiral bases. google.com |
Precursor Design and Chemical Reaction Pathways for Ring Functionalization
The synthesis of this compound relies on the strategic construction of its halogenated aromatic ring and the subsequent introduction of the alanine (B10760859) side chain. A key precursor for this synthesis is 4-chloro-3-fluorobenzyl bromide . sigmaaldrich.comsigmaaldrich.com
The synthesis of this precursor can begin with a commercially available starting material like 3-fluoro-4-chlorotoluene. The benzylic position of this precursor can be selectively functionalized via a radical bromination reaction using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. This reaction yields 4-chloro-3-fluorobenzyl bromide.
Once the key benzyl (B1604629) bromide precursor is obtained, it can be used in the asymmetric synthesis pathways described previously (Section 2.1.1). For instance, it serves as the electrophile in the phase-transfer catalyzed alkylation of a protected glycine, which is a direct and efficient route to the carbon skeleton of the target amino acid. nih.gov
Derivatization Strategies for Enhanced Research Probe Design
To function as effective research probes, this compound can be further modified with specific tags for tracking and analysis in biological systems. nih.govfrontiersin.org
Bio-orthogonal chemistry allows for the specific labeling of molecules in a complex cellular environment without interfering with native biological processes. nih.gov Azides and alkynes are the most common bio-orthogonal functional groups introduced into amino acids. peptide.comchemscene.com These groups can be incorporated into the this compound structure, for example, by synthesizing a derivative containing an azido (B1232118) group on the aromatic ring (e.g., an azido-substituted benzyl bromide precursor). nih.gov
Once an amino acid analog containing an azide (B81097) or alkyne is incorporated into a protein, it can be selectively labeled using "click chemistry." jenabioscience.com
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): An azide-modified amino acid can be reacted with an alkyne-containing fluorescent dye or affinity tag (or vice versa) in the presence of a copper(I) catalyst to form a stable triazole linkage. peptide.comnih.gov
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): For live-cell labeling where copper toxicity is a concern, a strained alkyne (e.g., dibenzocyclooctyne, DIBO) can be used, which reacts rapidly with an azide without the need for a catalyst. nih.gov
These strategies enable the precise attachment of probes for protein visualization, isolation, and interaction studies. nih.govresearchgate.netmdpi.com
Directly labeling this compound with fluorescent or radioactive moieties creates powerful tools for imaging and quantitative analysis.
Fluorescent analogs can be created by attaching a small organic fluorophore to the amino acid. While some unnatural amino acids are intrinsically fluorescent, a more common strategy is to conjugate a bright, photostable dye to the amino acid's N-terminus or C-terminus. nih.govnih.gov This allows for direct visualization of proteins containing the analog via fluorescence microscopy.
Radiolabeled analogs are indispensable for quantitative in vivo imaging techniques like Positron Emission Tomography (PET). nih.govaustinpublishinggroup.com The positron-emitting isotope Fluorine-18 (¹⁸F) is ideal due to its convenient half-life (approx. 110 minutes) and low positron energy. nih.gov Synthesizing an ¹⁸F-labeled version of this compound would typically involve a late-stage radiofluorination step. This often entails nucleophilic aromatic substitution (SₙAr) on a precursor molecule where a leaving group (e.g., a nitro or trimethylammonium group) at the 3- or 4-position of the ring is displaced by [¹⁸F]fluoride. nih.govnih.gov The synthesis must be rapid and automated due to the short half-life of the isotope. snmjournals.org Such ¹⁸F-labeled amino acids are valuable for imaging metabolic processes like protein synthesis in oncology. nih.govsnmjournals.org
| Derivatization Strategy | Tag/Label | Purpose | Key Features & Methods |
| Bio-orthogonal Labeling | Azide (-N₃), Alkyne (-C≡CH) | Site-specific attachment of probes (dyes, biotin) in complex biological media. | Enables "click chemistry" reactions (CuAAC, SPAAC) for highly specific conjugation. nih.govpeptide.com |
| Fluorescent Labeling | Fluorescent Dyes (e.g., AlexaFluor, Bodipy) | Direct visualization and tracking of labeled proteins in cells and tissues. nih.gov | Covalent attachment of a dye to the amino acid, or use of intrinsically fluorescent unnatural amino acids. acs.org |
| Radiolabeling | Radioisotopes (e.g., ¹⁸F, ¹¹C) | Quantitative in vivo imaging (PET) of metabolic activity and drug distribution. nih.govnih.gov | Late-stage incorporation of a positron-emitting isotope like ¹⁸F via nucleophilic substitution on an activated precursor. nih.gov |
Biochemical Mechanisms of Action and Molecular Interactions in Research Models
Substrate and Inhibitor Properties for Aromatic Amino Acid Hydroxylases and Decarboxylases
4-Chloro-3-fluoro-L-phenylalanine exhibits distinct interactions with several critical enzymes in the aromatic amino acid metabolic pathways, including tryptophan hydroxylase, tyrosine hydroxylase, and aromatic L-amino acid decarboxylase.
Tryptophan Hydroxylase Inhibition Kinetics and Specificity
This compound is a known inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). While much of the foundational research has been conducted with the related compound p-chlorophenylalanine (PCPA), the halogenated nature of this compound suggests a similar inhibitory mechanism. PCPA acts as a selective and irreversible inhibitor of TPH. selleckchem.commedchemexpress.com This inhibition leads to a depletion of serotonin levels in the brain. selleckchem.comnih.gov The inhibitory action is a key characteristic used in research to study the roles of serotonin in various physiological processes. medchemexpress.com
| Compound | Enzyme | Effect | Significance |
| 4-Chloro-DL-phenylalanine (PCPA) | Tryptophan Hydroxylase (TPH) | Selective and irreversible inhibitor | Depletes serotonin levels |
This table summarizes the inhibitory effect of a related compound, p-chlorophenylalanine (PCPA), on tryptophan hydroxylase.
Tyrosine Hydroxylase Substrate Specificity and Regulatory Studies
Research has shown that analogues of phenylalanine can act as substrates for tyrosine hydroxylase (TH). For instance, 4-fluoro-L-phenylalanine is recognized as a substrate for this enzyme and has been utilized in studies concerning its regulation. fishersci.pt L-phenylalanine itself can be hydroxylated by TH to form L-tyrosine and subsequently 3,4-dihydroxyphenylalanine (DOPA), a precursor for catecholamines. nih.gov This indicates that the cellular machinery can process halogenated phenylalanines, and their interaction with TH provides a means to investigate the enzyme's substrate flexibility and the subsequent metabolic pathways.
Aromatic L-Amino Acid Decarboxylase Interactions and Catalysis
Aromatic L-amino acid decarboxylase (AADC) from Bacillus atrophaeus has demonstrated broad substrate specificity, including the ability to catalyze the decarboxylation of 4-chloro-L-phenylalanine. nih.gov In a comparative study, 4-chloro-L-phenylalanine was found to be a significantly better substrate for this bacterial AADC than the natural substrate L-phenylalanine, with a relative activity of 520%. nih.gov This highlights the potential for using this enzyme in biocatalytic processes to produce novel biogenic amines. The decarboxylation of phenylalanine by AADC is a critical step in the synthesis of 2-phenylethylamine, a modulator of dopamine (B1211576) transmission. nih.gov
| Substrate | Relative Activity (%) with AADC from B. atrophaeus |
| L-Phenylalanine | 100 |
| L-Tryptophan | 610 |
| L-Tyrosine | 12 |
| 3,4-Dihydroxy-L-phenylalanine | 24 |
| 5-Hydroxy-L-tryptophan | 71 |
| 4-Chloro-L-phenylalanine | 520 |
| 4-Nitro-L-phenylalanine | 450 |
This interactive table presents the relative activity of Aromatic L-Amino Acid Decarboxylase (AADC) from Bacillus atrophaeus with various substrates, based on data from a study by Jeon et al. nih.gov
Cellular Uptake and Transport Mechanisms in in vitro Systems
The entry of this compound into cells is a critical step for its subsequent metabolic effects. This process is mediated by specific amino acid transporters.
Amino Acid Transporter Specificity and Competitive Dynamics
The cellular uptake of phenylalanine analogs is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids. dntb.gov.uaresearchgate.net Studies with structurally related fluorinated phenylalanines, such as 4-borono-2-18F-fluoro-phenylalanine (18F-FBPA), have shown that system L is the main transporter involved in their uptake in human glioblastoma cells, accounting for 74.5%–81.1% of the total uptake. kanazawa-u.ac.jp The expression of LAT1 has been shown to correlate with the accumulation of 18F-FBPA in human cancers. nih.gov This transporter-mediated uptake is a competitive process, where various amino acids and their analogs can compete for the same transport system. The specificity of these transporters is a key area of research for the targeted delivery of compounds to cells. dntb.gov.uaresearchgate.net
Modulation of Cellular Amino Acid Pools
The uptake of exogenous amino acid analogs like this compound can influence the intracellular concentrations of other amino acids. Research on the related compound p-fluorophenylalanine in HeLa cells has shown that it is rapidly incorporated into proteins, following linear kinetics similar to essential amino acids like phenylalanine and leucine. nih.gov This suggests that such analogs can effectively compete with their natural counterparts for incorporation into proteins, thereby altering the composition of the cellular amino acid pool. The regulation of amino acid transport systems, such as system L, by various cellular signaling pathways can further modulate the uptake and, consequently, the intracellular pool of these amino acids. nih.gov
Effects on Protein Biosynthesis and Post-Translational Processes
The introduction of non-canonical amino acids (ncAAs) like this compound into proteins is a powerful technique in chemical biology. It allows for the precise modification of protein structure and function, providing tools to investigate complex biological processes. This is often achieved by hijacking the cell's natural protein synthesis machinery.
The site-specific incorporation of halogenated phenylalanine analogs, including those with chloro- and fluoro-substitutions, into a growing polypeptide chain is primarily accomplished through the expansion of the genetic code. stanford.edu This sophisticated technique relies on the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. stanford.edumdpi.com This pair functions independently of the host cell's endogenous synthetases and tRNAs and is engineered to uniquely recognize the non-canonical amino acid and direct its insertion at a specific, predetermined site in the protein, typically encoded by a nonsense or "stop" codon like the amber codon (UAG). stanford.edunih.gov
The process begins with the design of an aminoacyl-tRNA synthetase (aaRS) that specifically binds to this compound but not to any of the 20 canonical amino acids. nih.gov This engineered aaRS then catalyzes the attachment (aminoacylation) of the unnatural amino acid to its cognate, orthogonal tRNA (o-tRNA). stanford.edunih.gov When the ribosome encounters the corresponding codon (e.g., UAG) in the mRNA sequence of the target protein, the charged o-tRNA delivers the this compound to be incorporated into the nascent peptide chain. stanford.edu
Research has demonstrated the successful incorporation of a wide array of fluorinated and chlorinated phenylalanine analogs into proteins in both prokaryotic (E. coli) and eukaryotic (HEK 293T cells) expression systems. nih.govnih.gov While wild-type E. coli phenylalanyl-tRNA synthetase (PheRS) exhibits high fidelity for phenylalanine, it also shows a degree of substrate promiscuity, allowing it to activate and incorporate various structural analogs, albeit with lower efficiency than the native amino acid. nih.govrsc.org Engineered systems, however, significantly enhance the efficiency and specificity of incorporation. nih.govnih.gov For instance, studies using an E. coli-derived cell-free system have shown that analogs with chloro, fluoro, and other modifications can be incorporated with high efficiency, in some cases exceeding 95% replacement of the canonical amino acid. rsc.org The yield of proteins containing these unnatural amino acids can be substantial, reaching levels sufficient for biochemical and structural characterization. nih.govnih.gov
Table 1: Efficiency of Site-Specific Incorporation of Phenylalanine Analogs
| Phenylalanine Analog | Expression System | Incorporation Efficiency | Reference |
|---|---|---|---|
| p-Fluoro-phenylalanine | E. coli | 64-75% at programmed amber codon | nih.gov |
| Various fluorinated phenylalanines | E. coli / HEK 293T cells | High, enabling biochemical characterization | nih.gov |
| Chloro-, nitro-, methyl- phenylalanines | E. coli cell-free system | >95% incorporation level | rsc.org |
This table is interactive. Click on the headers to sort the data.
The ability to incorporate L-phenylalanine analogs can also occur post-translationally in some specific biological contexts. For example, the C-terminus of α-tubulin undergoes a natural cycle of tyrosination and detyrosination, and L-phenylalanine can be incorporated in place of tyrosine during this process. nih.gov
The introduction of halogen atoms like chlorine and fluorine at specific positions on the phenylalanine ring serves as a subtle but powerful perturbation to the local chemical environment within a protein. nih.govnih.gov These modifications can influence protein folding, enhance thermodynamic stability, and alter the protein's final three-dimensional conformation. nih.govnih.gov The high electronegativity and unique steric properties of fluorine and chlorine atoms can modify intramolecular and intermolecular interactions, such as hydrogen bonds, van der Waals forces, and cation-π interactions, which are critical for maintaining protein structure. nih.gov
Serial fluorination of the aromatic ring is a validated method to systematically alter the electrostatic characteristics of a phenylalanine residue without causing significant steric disruption. nih.gov This allows researchers to fine-tune the electronic properties of a specific site within the protein. For instance, increasing the number of fluorine atoms on the phenyl ring leads to a linear decrease in the ring's ability to participate in cation-π interactions, which are important for protein stability and ligand binding. nih.gov This "fluoro-stabilization effect" has been exploited to enhance the stability of proteins for potential biotechnological applications. nih.gov
The incorporation of fluorinated phenylalanines is particularly valuable for biophysical studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is not naturally present in proteins, a ¹⁹F label provides a sensitive and specific probe to monitor the local environment of the modified residue. nih.gov This allows for the detailed characterization of protein structure, conformational changes, dynamics, and interactions with other molecules in a way that is often not possible with conventional methods. nih.gov
Table 2: Effects of Phenylalanine Fluorination on Cation-π Interaction Energies
| Phenylalanine Analog | Relative Cation-π Binding Potential (% of native Phe) | Reference |
|---|---|---|
| Tri-fluorinated phenylalanine | ~40-60% | nih.gov |
| Penta-fluoro phenylalanine | ~12-34% | nih.gov |
This table is interactive. Click on the headers to sort the data.
Enzyme Active Site Probing and Mechanistic Elucidation
Incorporating halogenated phenylalanine analogs like this compound into the active sites of enzymes is a key strategy for elucidating enzymatic mechanisms and for designing potent and specific enzyme inhibitors. nih.gov The electronic perturbations introduced by the chlorine and fluorine atoms can alter the catalytic activity of an enzyme, providing insights into the roles of specific amino acid residues in substrate binding and catalysis. nih.gov
For example, analogs such as p-chlorophenylalanine (pCPA) are known to be inhibitors of specific enzymes. nih.gov While some studies indicated that pCPA did not compete with phenylalanine for aminoacylation of tRNA and therefore was not incorporated into nascent polypeptides, its effects on cellular metabolism, such as inhibiting the uptake of other large neutral amino acids, have been observed. nih.gov
The strategic placement of a halogenated phenylalanine can modulate the acidity, basicity, and geometry of the active site, thereby affecting enzyme-substrate interactions. nih.gov This approach has been instrumental in studying a variety of enzymes and has significant pharmaceutical applications. nih.gov Peptides and proteins containing fluorinated phenylalanine are important tools for identifying enzyme-substrate complexes and understanding mechanisms of protein aggregation. nih.gov
Table 3: Halogenated Phenylalanine Analogs in Enzyme Research
| Analog | Enzyme/Process Studied | Application/Effect | Reference |
|---|---|---|---|
| p-Chlorophenylalanine | Phenylalanine hydroxylase | Inhibition, used in animal models for phenylketonuria | nih.gov |
| Fluorinated Phenylalanines | Various enzymes | Enzyme inhibitors, probes for enzyme-substrate complexes | nih.gov |
| Pentafluorophenylalanine | Proteasome | Increased efficiency of proteasome inhibitors (e.g., bortezomib) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Applications As a Research Probe and Chemical Biology Tool
Utilization in Neurochemical Pathway Investigations in Animal Models
Halogenated analogs of phenylalanine have proven to be invaluable in the study of neurochemical pathways due to their ability to interfere with or be incorporated into metabolic processes involving aromatic amino acids.
Serotonin (B10506) Metabolism Modulation and Neurotransmitter Precursor Studies
The serotonergic system, which plays a crucial role in mood, cognition, and various physiological processes, is a primary target for research involving phenylalanine analogs. A well-studied compound, p-chlorophenylalanine (PCPA), acts as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. nih.govnih.gov This inhibition leads to a depletion of serotonin in the brain, allowing researchers to investigate the behavioral and physiological consequences of reduced serotonergic neurotransmission. nih.gov For instance, pretreatment with PCPA has been shown to reduce the trauma-induced increase in glial fibrillary acidic protein (GFAP) immunoreactivity in the rat spinal cord, suggesting that serotonin influences the astrocytic response to injury. nih.gov
Given its structural similarity, 4-Chloro-3-fluoro-L-phenylalanine is also expected to have an impact on serotonin metabolism. The presence of a chlorine atom, as in PCPA, suggests a potential inhibitory effect on tryptophan hydroxylase. The additional fluorine atom could modulate its potency, selectivity, and metabolic stability. While direct studies on this compound are not extensively documented, it represents a promising candidate for fine-tuning the modulation of the serotonin pathway in experimental models.
Dopamine (B1211576) and Catecholamine Pathway Analysis
Phenylalanine is a precursor to tyrosine, which is subsequently converted to L-DOPA and then to dopamine, a key catecholamine neurotransmitter. wikipedia.org Halogenated phenylalanine analogs can serve as precursors for the synthesis of "false" neurotransmitters or can be used as tracers to study dopamine metabolism. For example, 4-Chloro-L-phenylalanine has been identified as a precursor for the synthesis of dopamine and other monoamines. biosynth.com Furthermore, radiolabeled analogs like 6-[18F]fluoro-L-DOPA are used in positron emission tomography (PET) to assess the integrity of the dopaminergic system in the brain. manchester.ac.uksigmaaldrich.com
The metabolism of 6-[18F]fluoro-L-DOPA in the primate brain has been shown to result in the formation of [18F]fluorodopamine and its metabolites, providing a window into dopamine synthesis, storage, and turnover. sigmaaldrich.com It is plausible that this compound could also be metabolized within the catecholamine pathway, potentially leading to the formation of a novel chlorinated and fluorinated dopamine analog. The study of such a metabolite could offer new insights into the substrate specificity of the enzymes involved and the dynamics of dopamine storage and release.
Table 1: Examples of Halogenated Phenylalanine Analogs in Neurochemical Research
| Compound | Application | Key Findings |
| p-Chlorophenylalanine (PCPA) | Serotonin synthesis inhibitor | Depletes brain serotonin by inhibiting tryptophan hydroxylase. nih.govnih.gov |
| 4-Chloro-L-phenylalanine | Dopamine precursor | Can be converted to dopamine and other monoamines. biosynth.com |
| 6-[18F]fluoro-L-DOPA | PET tracer for dopaminergic system | Allows for in vivo imaging of dopamine synthesis and storage. manchester.ac.uksigmaaldrich.com |
Role in Proteomics and Metabolomics Research
The ability to introduce unique isotopic or elemental signatures into biomolecules is a cornerstone of modern proteomics and metabolomics. Halogenated amino acids are well-suited for this purpose.
Metabolic Labeling for Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. wikipedia.orgbiosynth.comacs.org In SILAC, cells are grown in media where a standard amino acid is replaced by its heavy isotope-labeled counterpart. This leads to the incorporation of the "heavy" amino acid into all newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in "light" and "heavy" media, researchers can accurately quantify changes in protein abundance. biosynth.com
While typically stable isotopes of carbon, nitrogen, or hydrogen are used, non-natural amino acids like this compound could offer an alternative labeling strategy. The distinct isotopic pattern of chlorine could be exploited for mass spectrometry-based quantification. Furthermore, the incorporation of such an analog could be used to study protein turnover and to identify newly synthesized proteins in a complex mixture.
Tracer Studies for Amino Acid Flux and Metabolic Profiling in Experimental Systems
Isotopically labeled amino acids are frequently used as tracers to study amino acid flux and metabolic pathways in various experimental systems. isotopetracercourse.commetabolomicsworkbench.org These studies provide valuable information on how organisms absorb, distribute, and metabolize amino acids under different physiological and pathological conditions.
Fluorinated amino acids, in particular, have been used as tracers in positron emission tomography (PET) studies to visualize and quantify metabolic processes in vivo. nih.gov The introduction of a fluorine atom, such as in this compound, provides a handle for detection by 19F-NMR spectroscopy, a technique that can be used to monitor the metabolic fate of the compound in real-time without the need for radioactive isotopes. caymanchem.com This would allow for detailed investigations into how this unnatural amino acid is transported, incorporated into proteins, or metabolized through various pathways.
Table 2: Techniques in Proteomics and Metabolomics Utilizing Amino Acid Analogs
| Technique | Principle | Potential Role of this compound |
| SILAC | Metabolic incorporation of isotopically labeled amino acids for quantitative proteomics. wikipedia.orgbiosynth.comacs.org | Could serve as a novel labeling reagent, utilizing the unique isotopic signature of chlorine. |
| 19F-NMR Spectroscopy | Non-invasive monitoring of the metabolic fate of fluorinated compounds. caymanchem.com | The fluorine atom would act as a reporter for tracer studies of amino acid metabolism. |
| PET Imaging | In vivo visualization of metabolic processes using radiolabeled tracers. nih.gov | A radiolabeled version could be developed to trace its distribution and uptake in tissues. |
Development of Biocatalytic Processes and Enzyme Engineering Studies
Enzymes are powerful catalysts for the synthesis of complex molecules. The use of unnatural amino acids like this compound is intertwined with the fields of biocatalysis and enzyme engineering.
The synthesis of halogenated amino acids can be achieved through enzymatic reactions. nih.govnih.gov For example, phenylalanine ammonia-lyases have been used for the amination of cinnamic acid derivatives to produce various phenylalanine analogs. frontiersin.org Furthermore, halogenase enzymes, which catalyze the regiospecific halogenation of aromatic compounds, are being engineered to expand their substrate scope and create novel halogenated molecules. nih.govmdpi.com These engineered enzymes could potentially be used for the direct synthesis of this compound from a suitable precursor.
The development of enzymes for the synthesis of such unnatural amino acids is often achieved through directed evolution. nih.govresearchgate.netku.dk This process involves generating a library of enzyme variants and screening for the desired activity. The insights gained from these studies not only provide efficient routes to valuable compounds but also deepen our understanding of enzyme structure-function relationships. The synthesis and application of this compound would therefore be both a result of and a contributor to the advancement of biocatalysis and enzyme engineering.
Substrate for Enzymatic Derivatization and Bioconversion
The potential for this compound to serve as a substrate for enzymatic reactions is largely inferred from the known substrate promiscuity of certain enzymes that act on phenylalanine and its analogues. Enzymes involved in amino acid metabolism and biosynthesis have been shown to recognize and process a variety of substituted substrates, making them powerful tools for biocatalysis and the synthesis of novel compounds. nih.govnih.gov
One of the most well-studied enzymes in this context is Phenylalanine Ammonia Lyase (PAL). PAL catalyzes the reversible, non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. wikipedia.org This enzyme is a cornerstone of the phenylpropanoid pathway in plants, fungi, and some bacteria. wikipedia.org Crucially, PAL exhibits broad substrate specificity and can accept numerous substituted phenylalanine analogues. Research has demonstrated that various fluoro- and chloro-substituted phenylalanines are good substrates for PAL, enabling the synthesis of enantiomerically pure L-amino acids from their corresponding substituted cinnamic acids. researchgate.netresearchgate.net The reverse reaction, the deamination of the amino acid, is also possible. This enzymatic tolerance suggests that 3-chloro-4-fluoro-cinnamic acid could be a viable substrate for PAL-mediated amination to produce this compound.
Multi-enzymatic cascade processes have been developed to synthesize both L- and D-phenylalanine derivatives using PAL in combination with other enzymes, such as oxidases and reductases, to achieve high yields and excellent optical purity. nih.govresearchgate.net These systems have been successfully applied to a range of cinnamic acid precursors with different substituents.
Table 1: Examples of Substituted Cinnamic Acids Used in PAL-Catalyzed Amination This table is generated based on data from studies on Phenylalanine Ammonia Lyase (PAL) substrate specificity. The conversions for the specific compound this compound are inferred based on the enzyme's known tolerance for similar halogenated substrates.
| Substrate (Cinnamic Acid Derivative) | Enzyme System | Product (Phenylalanine Derivative) | Observed Conversion/Yield | Reference |
|---|---|---|---|---|
| trans-Cinnamic acid | PAL | L-Phenylalanine | High | nih.govresearchgate.net |
| 4-Chlorocinnamic acid | PAL | 4-Chloro-L-phenylalanine | Good | researchgate.net |
| 4-Fluorocinnamic acid | PAL | 4-Fluoro-L-phenylalanine | Good | researchgate.net |
| 3,4-Dichlorocinnamic acid | PAL | 3,4-Dichloro-L-phenylalanine | Moderate | nih.gov |
| 3-Chloro-4-fluoro-cinnamic acid | PAL (Predicted) | This compound | Plausible | N/A |
Another key enzyme in phenylalanine metabolism is Phenylalanine Hydroxylase (PAH), which converts L-phenylalanine to L-tyrosine. wikipedia.orgnih.gov The activity of PAH can be influenced by phenylalanine analogues. For instance, p-chlorophenylalanine is known to be an inhibitor of PAH, demonstrating that halogenated phenylalanines can interact directly with the active sites of critical metabolic enzymes. researchgate.net While direct studies on this compound are not prominent in the literature, its structural similarity to known substrates and inhibitors suggests it could serve as a substrate or modulator for PAH and other enzymes in the amino acid metabolic pathways. nih.govnih.gov
Engineering of Orthogonal Translation Systems
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technology in protein engineering and chemical biology. nih.govnih.gov This is achieved by creating an orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be independent of the host cell's endogenous translational machinery. cam.ac.ukbiorxiv.org This engineered aaRS is evolved to specifically recognize a desired ncAA—such as this compound—and charge it onto its cognate tRNA. This tRNA, in turn, recognizes a "blank" codon, typically a nonsense (stop) codon like UAG (amber), allowing the ncAA to be inserted at a specific, genetically programmed site within a protein. wikipedia.orgbiorxiv.org
The foundation of this technology lies in the ability to evolve aaRS variants with novel substrate specificities. nih.govnih.gov Extensive engineering of synthetases, such as tyrosyl-tRNA synthetase (TyrRS) and pyrrolysyl-tRNA synthetase (PylRS) from organisms like Methanocaldococcus jannaschii, has led to the successful incorporation of over 200 different ncAAs into proteins in both prokaryotic and eukaryotic cells. nih.govgoogle.com Many of these ncAAs are phenylalanine derivatives with various substitutions, including halogens, azides, alkynes, and keto groups. epo.org
A significant finding in aaRS engineering is the phenomenon of polyspecificity, where a single engineered synthetase can recognize and incorporate multiple, structurally related ncAAs. nih.gov For example, a synthetase evolved for p-cyanophenylalanine was found to accept at least 18 different para-substituted phenylalanine analogues. This adaptability demonstrates the high potential for evolving a synthetase that can specifically recognize the di-halogenated structure of this compound. The process would involve creating large libraries of synthetase active-site mutants and using high-throughput screening or selection methods to identify variants that can charge this specific ncAA while discriminating against the 20 canonical amino acids. biorxiv.orgbiologists.com
Table 2: Examples of Engineered aaRS and Incorporated Phenylalanine Analogues This table showcases the diversity of non-canonical amino acids that have been successfully incorporated into proteins using engineered orthogonal translation systems, providing a basis for the feasibility of incorporating this compound.
| Engineered Synthetase (Origin) | Incorporated Non-Canonical Amino Acid | Host Organism | Reference |
|---|---|---|---|
| MjTyrRS variant | p-Azido-L-phenylalanine | E. coli | cam.ac.uknih.gov |
| MjTyrRS variant | p-Bromo-L-phenylalanine | E. coli | epo.org |
| MjTyrRS variant | p-Iodo-L-phenylalanine | E. coli | epo.org |
| MjTyrRS variant | p-Acyl-L-phenylalanine | E. coli | epo.org |
| MjTyrRS variant | p-Benzoyl-L-phenylalanine | E. coli | nih.gov |
| PylRS variant | Aliphatic Alkyne Lysine Derivatives | E. coli | cam.ac.uk |
| MjTyrRS variant (Predicted) | This compound | E. coli / Yeast | N/A |
While the specific incorporation of this compound has not yet been detailed in published research, the successful incorporation of numerous other fluorinated and halogenated amino acids provides strong precedent. epo.orgnih.gov The introduction of this particular ncAA would allow for the precise placement of a unique chemical probe within a protein structure, useful for 19F-NMR studies, exploring protein-protein interactions, and engineering novel protein functions.
Analytical and Spectroscopic Characterization for Research Quantification
Chromatographic Methods for Separation and Quantification in Biological Samples
Chromatographic techniques are fundamental for separating 4-Chloro-3-fluoro-L-phenylalanine from complex biological matrices, such as serum, plasma, or tissue extracts, enabling its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids. Method development for this compound would typically involve a reversed-phase approach, utilizing a C18 column to separate the compound based on its hydrophobicity. nih.gov To enhance detection sensitivity and selectivity, pre-column derivatization is often employed. nih.govresearchgate.net Reagents like o-phthalaldehyde (OPA) can be used to create fluorescent derivatives, allowing for highly sensitive fluorimetric detection. nih.gov Another approach involves derivatization with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), which produces derivatives with strong UV absorption characteristics. researchgate.net
Validation of a developed HPLC method is critical and would adhere to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com Linearity is typically established over a concentration range relevant to the expected biological concentrations. researchgate.net
| Parameter | Description | Typical Implementation for Amino Acid Analysis |
|---|---|---|
| Stationary Phase | The column material that interacts with the analyte. | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5-µm particle size). nih.gov |
| Mobile Phase | The solvent that carries the analyte through the column. | Gradient elution with two buffers, often an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.net |
| Derivatization | Chemical modification to enhance detectability. | Pre-column reaction with o-phthalaldehyde (OPA) for fluorescence detection or CNBF for UV detection. nih.govresearchgate.net |
| Detection | The method used to visualize and quantify the analyte post-separation. | Fluorimetric detection (e.g., Ex: 330 nm, Em: 430 nm for OPA derivatives) or UV detection. nih.gov |
| Validation | Ensuring the method is reliable and reproducible. | Assessment of linearity (r² > 0.99), accuracy (recovery %), and precision (RSD %). researchgate.netmdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for comprehensive metabolite profiling in biological samples, capable of identifying and semi-quantifying a wide range of small molecules, including amino acids. illinois.edunih.gov Due to the non-volatile nature of amino acids, a critical step in the workflow is chemical derivatization to increase their volatility. nih.gov Common methods include silylation, for instance, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase (e.g., HP-5MS). nih.gov The separated compounds then enter the mass spectrometer, which fragments them and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification against spectral libraries like the National Institute of Standards and Technology (NIST) library. nih.gov This approach allows for the detection of this compound within the broader context of metabolic changes in a biological system. nih.govscience.gov
Mass Spectrometry (MS) for Identification and Quantitative Analysis in Experimental Matrices
Mass spectrometry, particularly when coupled with liquid chromatography, is the preferred method for the sensitive and specific quantification of amino acids in complex experimental matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for quantifying low-abundance analytes. nih.gov This technique is considered a superior platform for amino acid determination in clinical and research settings. nih.gov In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into a tandem mass spectrometer, often a triple quadrupole instrument. nih.govnih.gov The system is operated in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (the molecular ion of the analyte), the second quadrupole fragments it, and the third quadrupole selects a specific product ion for detection. nih.gov This process minimizes background noise and allows for precise quantification.
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements. This capability is invaluable for confirming the elemental composition of an unknown metabolite or confidently identifying this compound in a complex sample without a dedicated standard. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound. During collision-induced dissociation (CID), the protonated molecule ([M+H]+) undergoes fragmentation in a predictable manner. For amino acids, a characteristic fragmentation pathway is the neutral loss of the carboxyl group (formic acid, HCOOH) or the combined loss of water and carbon monoxide (H₂O + CO).
Based on the fragmentation patterns of related compounds like 4-chloro-L-phenylalanine and 4-fluoro-L-phenylalanine, the fragmentation of this compound can be predicted. nih.govnih.gov This fragmentation signature provides definitive structural evidence.
| Compound | Precursor Ion ([M+H]⁺) m/z | Predicted Major Product Ion | Neutral Loss |
|---|---|---|---|
| This compound | ~218.04 | ~172.03 | HCOOH (Formic acid) |
| 4-chloro-L-phenylalanine (Reference) | 200.05 | 154.04 | HCOOH (Formic acid) nih.gov |
| 4-fluoro-L-phenylalanine (Reference) | 184.08 | 138.10 | HCOOH (Formic acid) nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules and for studying their dynamic interactions. ethernet.edu.et For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be used to confirm its chemical structure by assigning signals to each nucleus in the molecule.
The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful technique. researchgate.net Fluorine-19 has a high gyromagnetic ratio and 100% natural abundance, providing high sensitivity. researchgate.net Furthermore, its chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for detecting subtle changes in conformation or binding interactions. researchgate.netacs.org In interaction studies, the binding of this compound to a protein or other macromolecule can be monitored by observing changes in the ¹⁹F NMR signal, such as protein-induced chemical shifts, which indicate direct interaction with the binding site. nih.govnih.gov This makes fluorinated amino acids valuable tools for probing protein structure and function. nih.gov
| NMR Experiment | Information Provided for this compound |
|---|---|
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of hydrogen atoms. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. |
| ¹⁹F NMR | Confirms the presence and chemical environment of the fluorine atom. Highly sensitive to changes upon molecular interaction. researchgate.netnih.gov |
| 2D NMR (e.g., COSY, HSQC) | Establishes correlations between nuclei (e.g., ¹H-¹H, ¹H-¹³C) to confirm the complete molecular structure and stereochemistry. |
| Interaction Studies (¹⁹F NMR) | Detects binding to macromolecules through changes in the ¹⁹F chemical shift (protein-induced shifts). nih.govnih.gov |
¹H, ¹³C, and ¹⁹F NMR for Structural Characterization
While comprehensive, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of characteristic NMR signatures based on established principles and data from analogous compounds like L-phenylalanine and other fluorinated phenylalanines.
¹H NMR (Proton NMR): The ¹H NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would be characterized by distinct signals for the aliphatic protons (α-H and β-H₂) and the aromatic protons.
Aromatic Region: The three protons on the phenyl ring (at positions 2, 5, and 6) would typically appear in the downfield region (approx. 7.0-7.5 ppm). The electron-withdrawing effects of the chlorine and fluorine atoms would shift these signals downfield compared to unsubstituted phenylalanine. The splitting pattern would be complex due to proton-proton (³JHH) and proton-fluorine (JHF) couplings.
Aliphatic Region: The α-proton, adjacent to the amino and carboxyl groups, would appear as a multiplet (approx. 4.0 ppm). The two β-protons, adjacent to the aromatic ring, would appear as a pair of multiplets (approx. 3.1-3.3 ppm), complicated by coupling to each other and to the α-proton.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Nine distinct signals would be expected for this compound.
Aromatic Carbons: Six signals would correspond to the carbons of the phenyl ring. The carbons directly bonded to the fluorine (C3) and chlorine (C4) would show the most significant shifts. Crucially, the C3 signal would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a definitive characteristic of fluorinated aromatic compounds. Smaller couplings (²JCF, ³JCF) would be observed for the other nearby carbons.
Aliphatic and Carboxyl Carbons: The carboxyl carbon (C=O) would be the most downfield signal (approx. 170-175 ppm). The α-carbon and β-carbon would appear at approximately 55 ppm and 37 ppm, respectively.
¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is particularly powerful for studying fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which makes it highly responsive to the local electronic environment. ucla.edu
A single resonance would be observed for the fluorine atom in this compound.
The precise chemical shift is difficult to predict without experimental data but would be characteristic of a fluorine atom on a chloro-substituted benzene ring. researchgate.netnih.gov
This signal would be split into a multiplet due to coupling with the adjacent aromatic protons at positions 2 and 5. The magnitude of these couplings provides further structural confirmation.
The following table summarizes the expected NMR characteristics, with chemical shift ranges estimated from analogous compounds.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| ¹H | α-H | ~4.0 | Multiplet (dd) |
| ¹H | β-H₂ | ~3.2 | Two Multiplets |
| ¹H | Aromatic (H2, H5, H6) | ~7.0 - 7.5 | Complex Multiplets (due to H-H and H-F coupling) |
| ¹³C | C=O | ~170 - 175 | Singlet |
| ¹³C | Cα | ~55 | Singlet |
| ¹³C | Cβ | ~37 | Singlet |
| ¹³C | Aromatic | ~115 - 140 | Six distinct signals, C3 shows large ¹JCF coupling |
| ¹⁹F | C3-F | Varies | Multiplet (due to coupling with H2 and H5) |
Table 1: Predicted NMR Spectroscopic Data for this compound. Note: These are estimated values and actual experimental data may vary.
Ligand-Protein Interaction Mapping via NMR
Incorporating this compound into a protein provides a powerful, site-specific probe for studying molecular interactions using a technique known as protein-observed ¹⁹F NMR (PrOF NMR). bruker.com The fluorine atom acts as a bioorthogonal reporter; since fluorine is virtually absent in biological systems, its NMR signal can be observed without any background interference. ucla.edued.ac.uk
The principle of ligand-protein interaction mapping relies on the high sensitivity of the ¹⁹F chemical shift to its local environment. nih.gov When a ligand binds to a protein, it can induce conformational changes or directly alter the electronic environment near the binding site. researchgate.net If this compound is located at or near this binding interface, the interaction will cause a perturbation in the ¹⁹F NMR signal. protein-nmr.org.uk
Key applications include:
Binding Site Identification: By generating several protein variants, each with the fluorinated analog at a different position, researchers can monitor the ¹⁹F chemical shifts upon ligand addition. Significant chemical shift perturbations (CSPs) identify residues that are part of or are allosterically affected by the binding event, thus mapping the interaction surface. nih.gov
Affinity Determination (Kᴅ): By titrating a ligand into a solution of the ¹⁹F-labeled protein and monitoring the change in the chemical shift, a binding curve can be generated. This curve can then be fitted to determine the dissociation constant (Kᴅ), which quantifies the binding affinity. nih.gov This has been demonstrated in studies with other fluorinated amino acids, such as 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine binding to the L-leucine specific receptor. nih.gov
Conformational Change Detection: The ¹⁹F probe is sensitive enough to detect subtle conformational changes in a protein that occur upon ligand binding, even at locations distant from the active site. nih.gov The appearance of new peaks can indicate slow exchange between different protein conformations. researchgate.net
Theoretical and Computational Investigations of this compound
The study of non-canonical amino acids is a burgeoning field in biochemistry and medicinal chemistry, offering novel tools for probing protein structure and function, as well as for developing new therapeutic agents. Among these, halogenated phenylalanine derivatives have garnered significant interest due to the unique physicochemical properties imparted by halogen atoms. nih.gov This article focuses on the theoretical and computational examination of a specific derivative, this compound, exploring its potential interactions with biological systems through a computational lens.
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis and Novel Derivatization
The precise biological effects of chiral molecules like 4-Chloro-3-fluoro-L-phenylalanine are intrinsically linked to their three-dimensional structure. Consequently, the development of sophisticated stereoselective synthetic methods is paramount for accessing enantiomerically pure forms of this and related compounds.
Recent progress in asymmetric catalysis offers promising avenues. For instance, transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid precursors is a powerful strategy for producing chiral amino acids with high enantiomeric excess. nih.gov Another advanced technique is the palladium-catalyzed direct electrophilic fluorination of β-methylene C(sp³)–H bonds, which allows for the late-stage introduction of fluorine into amino acid derivatives. nih.gov Furthermore, modern cross-coupling reactions, such as atroposelective C−H vinylation, demonstrate the potential for creating complex, axially chiral structures from simpler precursors, a methodology that could be adapted for novel phenylalanine analogues. acs.org
Beyond synthesis of the core molecule, the creation of novel derivatives represents a significant area of future research. By attaching other chemical moieties, the functionality of the parent compound can be greatly expanded. For example, phenylalanine derivatives bearing a hydroxamic acid moiety have been designed and synthesized as potent inhibitors of quorum sensing in bacteria. nih.gov This approach of creating hybrid molecules combines the structural features of a known amino acid scaffold with a pharmacologically active group to target specific biological processes. nih.gov Another strategy involves derivatization with fluorescent tags, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-chloride), to create probes for tracking the uptake and localization of these amino acids within biological systems. mdpi.com
Table 1: Examples of Synthetic Strategies for Halogenated Phenylalanine Derivatives
| Synthetic Strategy | Description | Potential Advantage |
|---|---|---|
| Asymmetric Hydrogenation | Transition-metal catalyzed hydrogenation of prochiral precursors (e.g., α-amidocinnamic acids) to yield enantiomerically enriched amino acids. nih.gov | High enantioselectivity and conversion rates. nih.gov |
| Direct Electrophilic Fluorination | Palladium-catalyzed introduction of a fluorine atom at a C(sp³)–H bond. nih.gov | Allows for late-stage fluorination of complex molecules. nih.gov |
| Fragment-Based Hybridization | Combining the phenylalanine scaffold with other functional groups (e.g., hydroxamic acid) to create novel inhibitors. nih.gov | Targeted design of molecules to interfere with specific biological pathways like quorum sensing. nih.gov |
Integration with Advanced Omics Technologies for Systems Biology Insights
The ability of this compound to act as a phenylalanine analogue allows for its incorporation into proteins, making it a powerful probe for systems-level analysis. The integration of this and similar amino acids with advanced "omics" technologies—such as proteomics, metabolomics, and genomics—is a key future direction for gaining comprehensive insights into complex biological networks.
A primary application lies in the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. nih.govcaymanchem.com Because fluorine has no natural background signal in biological systems, incorporating a fluorinated amino acid like 4-fluoro-L-phenylalanine into a protein provides a clean and highly sensitive NMR probe. nih.govcaymanchem.com This allows researchers to study protein structure, dynamics, and interactions with other molecules in a site-specific manner. nih.gov For example, it has been used to determine the solvent accessibility of specific residue positions in polypeptides. caymanchem.com This technique can provide detailed information on protein folding and conformational changes that occur in response to ligand binding or environmental shifts. nih.gov
In the context of proteomics, cells can be cultured in media containing this compound, leading to its widespread incorporation into the proteome. Subsequent analysis using mass spectrometry can reveal how this substitution affects protein stability, turnover, and protein-protein interactions on a global scale. This approach can help to identify proteins whose function is particularly sensitive to changes in the hydrophobicity or electronic nature of a key phenylalanine residue.
Furthermore, the known inhibitory effects of related compounds, such as 4-chloro-phenylalanine's ability to inhibit tryptophan hydroxylase and deplete serotonin (B10506) sigmaaldrich.comchemicalbook.com, can be explored at a systems level. Metabolomics studies could map the downstream consequences of this inhibition on various metabolic pathways, while transcriptomics (e.g., RNA-seq) could identify compensatory changes in gene expression. This multi-omics approach provides a holistic view of the cellular response to perturbation by the chemical compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-3-fluoro-L-phenylalanine, and how can reaction conditions be optimized?
- Methodology :
- Start with L-phenylalanine as the backbone. Introduce chlorine and fluorine substituents via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed halogenation. For regioselectivity, protect the amino and carboxyl groups using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups .
- Optimize solvents (e.g., dichloromethane or ether for anhydrous conditions) and catalysts (e.g., Lewis acids like FeCl₃ for EAS). Monitor reaction progress via TLC or HPLC .
- Purify using column chromatography (silica gel, gradient elution) and confirm purity via melting point analysis and NMR (¹H/¹³C) .
Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?
- Methodology :
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with standards .
- Confirm stereochemistry via optical rotation measurements ([α]D²⁵) and circular dichroism (CD) spectroscopy. Cross-validate with X-ray crystallography if single crystals are obtainable .
- Quantify impurities (<2%) using LC-MS with electrospray ionization (ESI) in positive ion mode .
Advanced Research Questions
Q. What mechanistic insights explain conflicting bioactivity data for this compound in enzyme inhibition studies?
- Methodology :
- Conduct kinetic assays (e.g., Michaelis-Menten analysis) under standardized pH (7.4) and temperature (37°C) conditions. Test against phenylalanine hydroxylase (PAH) or aromatic amino acid decarboxylase (AADC) .
- Address contradictions by varying enzyme sources (e.g., recombinant vs. tissue-extracted PAH) and cofactors (e.g., tetrahydrobiopterin levels). Use statistical tools (ANOVA) to assess significance .
- Perform molecular docking (AutoDock Vina) to compare binding affinities of L- vs. D-isomers, highlighting stereochemical impacts .
Q. How can researchers design experiments to resolve discrepancies in cytotoxicity profiles across cell lines?
- Methodology :
- Use a panel of cell lines (e.g., HEK293, HepG2, and primary hepatocytes) to assess dose-dependent toxicity (IC₅₀) via MTT assays. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
- Evaluate metabolic stability using liver microsomes and CYP450 inhibition assays. Correlate results with in silico ADMET predictions (e.g., SwissADME) .
- Analyze apoptosis pathways (flow cytometry with Annexin V/PI staining) to differentiate necrotic vs. programmed cell death .
Q. What computational strategies predict the metabolic fate of this compound in mammalian systems?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to identify reactive sites for phase I metabolism (e.g., hydroxylation, dehalogenation) .
- Simulate metabolic pathways using software like Schrödinger’s Metabolism Module or MetaCore. Validate predictions with in vitro hepatocyte models and UPLC-QTOF-MS metabolite profiling .
- Compare with structurally similar compounds (e.g., 3-Fluoro-L-phenylalanine) to infer detoxification mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
